Product packaging for Methyl 3-cyclopentenecarboxylate(Cat. No.:CAS No. 58101-60-3)

Methyl 3-cyclopentenecarboxylate

Cat. No.: B058024
CAS No.: 58101-60-3
M. Wt: 126.15 g/mol
InChI Key: CEOILRYKIJRPBZ-UHFFFAOYSA-N
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Description

Methyl 3-cyclopentenecarboxylate is a high-purity, versatile chemical building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a cyclopentene ring, a common scaffold in natural products and bioactive molecules, functionalized with a methyl ester group. Its primary research value lies in its utility as a key synthetic intermediate. The electron-rich double bond of the cyclopentene ring is highly amenable to a range of cycloaddition reactions, most notably serving as a dienophile in Diels-Alder reactions to construct complex polycyclic structures. Furthermore, the ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or transformed into other functional groups via standard synthetic manipulations, providing a flexible handle for molecular diversification. Researchers utilize this compound in the synthesis of prostaglandin analogs, other stereochemically complex terpenoids, and novel pharmaceutical candidates where the cyclopentane or cyclopentene core is a critical structural element. Its application extends to materials science for the development of specialty polymers and fine chemicals. This product is intended for laboratory research purposes to facilitate the exploration of new synthetic routes and the development of novel chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B058024 Methyl 3-cyclopentenecarboxylate CAS No. 58101-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl cyclopent-3-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-9-7(8)6-4-2-3-5-6/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOILRYKIJRPBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363785
Record name Methyl 3-cyclopentenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58101-60-3
Record name Methyl 3-cyclopentenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopent-3-ene-1-carboxylate
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Synthetic Methodologies for Methyl 3 Cyclopentenecarboxylate and Its Derivatives

Established Synthetic Pathways

The synthesis of methyl 3-cyclopentenecarboxylate is most commonly achieved through well-documented methods that are both reliable and scalable. These pathways include the esterification of 3-cyclopentene-1-carboxylic acid and various carbon rearrangement strategies.

Esterification of 3-Cyclopentene-1-carboxylic Acid with Methanol (B129727)

The direct reaction of a carboxylic acid with an alcohol to form an ester is a fundamental transformation in organic chemistry. masterorganicchemistry.comyoutube.com

The Fischer esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comlibretexts.org In the case of this compound, 3-cyclopentene-1-carboxylic acid is reacted with an excess of methanol, which often serves as both the reactant and the solvent. masterorganicchemistry.com

The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.comlibretexts.org This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.comlibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the final ester product. masterorganicchemistry.comlibretexts.org The reaction is typically heated to increase the rate of reaction. youtube.com

Table 1: Reaction Parameters for Traditional Acid-Catalyzed Esterification

ParameterConditionPurpose
Reactants 3-Cyclopentene-1-carboxylic acid, MethanolFormation of the ester
Catalyst Sulfuric acid (H₂SO₄), Tosic acid (TsOH)To increase the reactivity of the carboxylic acid
Solvent Excess MethanolTo shift the equilibrium towards the product
Temperature RefluxTo increase the reaction rate
Byproduct Removal Removal of waterTo shift the equilibrium towards the product

While Fischer esterification is widely used, alternative methods can offer advantages in terms of milder reaction conditions or improved yields. One such method involves the use of a carboxylate salt. In this two-step process, the carboxylic acid is first deprotonated with a base, such as sodium hydroxide (B78521), to form the corresponding carboxylate. This carboxylate then acts as a nucleophile in an SN2 reaction with an alkyl halide, in this case, methyl iodide, to produce the ester. youtube.com

Other modern esterification methods that could be applied include the use of coupling agents that activate the carboxylic acid, or the use of solid acid catalysts which can simplify product purification. google.comgoogle.com

Synthesis via Carbon Rearrangement Reactions

Carbon rearrangement reactions provide powerful alternative synthetic routes to cyclopentane (B165970) derivatives, including this compound. These reactions often involve a change in the carbon skeleton of the starting material.

The Favorskii rearrangement is a notable reaction that converts α-halo ketones into carboxylic acid derivatives, often with a contraction of the ring system. scienceinfo.comwikipedia.org This method is particularly useful for synthesizing cyclopentanecarboxylates from cyclohexanones. adichemistry.com For instance, the reaction of 2-chlorocyclohexanone (B41772) with a base like sodium methoxide (B1231860) leads to the formation of methyl cyclopentanecarboxylate (B8599756). scienceinfo.comorgsyn.org

The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. scienceinfo.comwikipedia.orgadichemistry.com The base abstracts a proton from the α-carbon on the side of the ketone opposite to the halogen, forming an enolate. This enolate then undergoes intramolecular nucleophilic substitution to form the bicyclic cyclopropanone. The alkoxide then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring and, after protonation, yielding the final ester product. scienceinfo.comadichemistry.com The direction of the ring opening is generally governed by the formation of the more stable carbanion. adichemistry.com

Table 2: Key Steps in the Favorskii Rearrangement

StepDescription
1. Enolate Formation A base removes a proton from the α'-carbon of the α-halo ketone. adichemistry.com
2. Cyclopropanone Formation The enolate undergoes intramolecular cyclization to form a bicyclic cyclopropanone intermediate. scienceinfo.comadichemistry.com
3. Nucleophilic Attack An alkoxide attacks the carbonyl carbon of the cyclopropanone. adichemistry.com
4. Ring Opening The cyclopropanone ring opens to form a carbanion. adichemistry.com
5. Product Formation The carbanion is protonated to yield the final ester.

This rearrangement has been successfully applied in various laboratory settings to synthesize methyl cyclopentanecarboxylate in good yields. acs.orged.gov

Beyond the Favorskii rearrangement, other carbon rearrangement reactions can be employed to synthesize cyclopentene (B43876) esters. The thermal rearrangement of vinylcyclopropanes, for example, is a known method for producing cyclopentenes. acs.org Although not a direct route to the ester, the resulting cyclopentene could be further functionalized.

Another potential pathway involves the Cargill rearrangement, which typically forms bridged ketones. However, under certain conditions, an "interrupted" Cargill rearrangement can lead to the formation of cyclopentane systems. baranlab.org While these methods are not as direct as esterification or the Favorskii rearrangement for synthesizing this compound, they represent the breadth of synthetic strategies available for accessing the cyclopentene ring structure.

Preparation from Dihaloalkenes and Dimethyl Malonate

The synthesis of a cyclopentene ring structure via the reaction of a dihaloalkene with dimethyl malonate is a classical approach based on intramolecular alkylation. This method involves the initial formation of a malonate ester derivative, which then undergoes cyclization. The general principle relies on the generation of a carbanion from dimethyl malonate, which acts as a nucleophile.

The process typically unfolds in two key stages:

Initial Alkylation: Dimethyl malonate is deprotonated by a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then reacts with a dihaloalkene, such as 1,4-dichloro-2-butene, in an SN2 reaction. This first substitution connects the malonate to the alkene chain.

Intramolecular Cyclization: A second equivalent of base removes a proton from the newly formed intermediate, creating another carbanion. This carbanion then attacks the remaining carbon bearing a halogen atom in an intramolecular SN2 reaction, closing the ring to form the cyclopentene structure. The resulting product is a cyclopentene-1,1-dicarboxylate. Subsequent hydrolysis and decarboxylation would be required to obtain the mono-substituted carboxylate.

While this method is conceptually straightforward, alternative modern strategies, particularly those involving metal-catalyzed reactions, have become more prevalent for constructing such carbocycles. For instance, palladium-catalyzed alkene difunctionalization reactions offer a powerful tool for building functionalized cyclopentane rings from precursors like 1,5-dien-2-yl triflates and diethyl malonate. nih.gov

Advanced and Stereoselective Synthetic Approaches

Modern organic synthesis has driven the development of highly sophisticated methods for the preparation of cyclopentene carboxylates, emphasizing control over selectivity and the introduction of chirality.

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is critical in complex molecule synthesis. In the context of cyclopentene carboxylate derivatives, palladium catalysis has been instrumental. For example, regiodivergent palladium-catalyzed alkene difunctionalization reactions allow for the selective formation of either methylene (B1212753) cyclobutanes or methylene cyclopentanes from the same starting materials (1,5-dienes and diethyl malonate). nih.gov The outcome is controlled by the choice of ligand; tris(2,4-di-tert-butylphenyl)phosphite favors a 4-exo-cyclization, while 1,2-bis(diphenylphosphino)benzene (B85067) directs the reaction towards a 5-endo-cyclization to yield the cyclopentane product. nih.gov

Another important regioselective reaction is the Michael addition, which is used to prepare precursors for important industrial chemicals like methyl dihydrojasmonate. In this process, dimethyl malonate adds to 2-pentyl-2-cyclopentenone in the presence of a transition metal complex catalyst. google.com This reaction proceeds with high yield (over 91%) and avoids the use of strong bases like sodium methoxide, which simplifies downstream processing. google.com

Enantioselective Synthesis of Chiral Cyclopentene Carboxylates

The synthesis of single-enantiomer cyclopentene carboxylates is of high importance, as these are valuable building blocks for pharmaceuticals and natural products. This is achieved through either resolving a racemic mixture or by direct asymmetric synthesis.

Biocatalytic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. In this process, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. This allows for the separation of the two based on their different chemical nature (e.g., ester vs. acid).

A pertinent example is the kinetic resolution of racemic methyl-3-cyclohexene-1-carboxylate, a structural analog of the cyclopentene target. An engineered esterase from E. coli (BioH) was optimized to improve its S-enantioselectivity. nih.gov Through rational design involving the mutation of key amino acid residues (L24A/W81A/L209A), the enantiomeric excess (% ee) of the product was improved from 32.3% for the wild-type enzyme to 70.9% for the mutant. nih.gov This highlights how protein engineering can be used to develop highly specific biocatalysts for producing enantiopure compounds.

Table 1: Improvement of BioH Enantioselectivity for (S)-methyl-3-cyclohexene-1-carboxylate

Enzyme VariantEnantiomeric Excess (% ee)
Wild Type32.3%
Mu3 (L24A/W81A/L209A)70.9%

Data sourced from PubMed. nih.gov

Asymmetric catalysis involves using a chiral catalyst to direct a reaction towards the formation of a specific enantiomer. This approach is highly efficient as it can, in principle, convert all of the starting material into the desired chiral product.

Palladium-catalyzed reactions have been particularly successful in this area. For instance, the annulation of conjugate acceptors with allenyl boronic esters can produce substituted cyclopentenes with high diastereoselectivity. organic-chemistry.org The key to this transformation is the use of specific phosphoramidite (B1245037) ligands that control the stereochemical outcome of the carbopalladation step. organic-chemistry.org

Another sophisticated method is dynamic kinetic resolution (DKR). This process combines a rapid, catalyst-driven racemization of the starting material with a highly enantioselective, enzyme-catalyzed reaction. An example is the synthesis of chiral α-methyl carboxylic acids from an allylic alcohol. nih.gov A ruthenium catalyst is used to racemize the alcohol, while a lipase (B570770) or protease selectively acylates one enantiomer, providing the corresponding allylic esters in high yield and high enantiomeric excess. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it These principles are increasingly being applied to the synthesis of fine chemicals like this compound.

Biocatalysis is a cornerstone of green chemistry. Enzymatic reactions are typically run in aqueous media under mild temperature and pressure conditions, avoiding the need for volatile organic solvents and reducing energy consumption. entrechem.com The catalysts themselves are biodegradable and derived from renewable sources. The biocatalytic resolution of cyclohexene (B86901) carboxylates is a prime example of this approach. nih.gov

The use of alternative and safer reagents is another key principle. Dimethyl carbonate (DMC), for example, is considered a "clean" methylation agent that can serve as a safer alternative to toxic reagents like methyl halides or dimethyl sulfate. wordpress.com

Furthermore, process optimization, such as using flow chemistry, can significantly enhance the green credentials of a synthesis. Flow reactors allow for better control over reaction parameters, often leading to faster reactions, higher yields, and improved energy efficiency compared to traditional batch reactors. wordpress.com The development of catalytic processes, such as the palladium-catalyzed syntheses mentioned, is inherently greener than using stoichiometric reagents, as it minimizes waste generation. nih.govorganic-chemistry.org The use of recyclable transition metal catalysts in the synthesis of methyl dihydrojasmonate precursors further exemplifies the application of green chemistry by reducing production costs and environmental impact. google.com

Solvent-Free or Low-Solvent Systems

The development of solvent-free or low-solvent reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. In the context of producing precursors for cyclopentene derivatives, research has demonstrated the viability of solvent-free reactions for converting biomass-derived molecules. bohrium.com For instance, the intramolecular aldol (B89426) condensation of hexane-2,5-dione to form 3-methylcyclopent-2-en-1-one, a related cyclic structure, has been successfully achieved in aqueous potassium hydroxide solutions, minimizing the need for organic solvents. researchgate.net

Furthermore, certain cycloaddition reactions, which are fundamental to forming cyclic structures, can be accelerated in water. The Diels-Alder reaction, a classic example of a [4+2] cycloaddition, can be significantly faster in water compared to nonpolar organic solvents, an effect attributed to hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.org This principle highlights the potential of using water as an environmentally benign medium for synthesizing cyclic scaffolds.

Utilization of Renewable Feedstocks

The shift from petrochemical feedstocks to renewable resources is a critical goal for sustainable chemical production. Lignocellulosic biomass is a plentiful and carbon-neutral source of platform molecules that can be catalytically upgraded to valuable chemicals, including precursors for this compound. bohrium.comresearchgate.net

Key biomass-derived building blocks include furfural (B47365) (FF) and 5-(hydroxymethyl)furfural (HMF). researchgate.netnih.gov Through processes like hydrogenative ring rearrangement, these furanic compounds can be efficiently converted into cyclopentanone (B42830) (CPN) and its derivatives, which are crucial intermediates for a wide range of commercial products. researchgate.netnih.gov For example, the conversion of HMF can yield 3-(hydroxymethyl)cyclopentanone (HCPN). nih.gov

Recent research has focused on optimizing the catalytic conversion of furfuryl alcohol (FOL), another biomass derivative, into cyclopentanone (CPO). This multi-step transformation involves intermediates such as 4-hydroxy-2-cyclopentenone (B1226963) (4H2CP) and 2-cyclopentenone (CPEN). higfly.eu The use of platinum-supported tungsten-zirconium mixed oxide catalysts in a continuous-flow system has shown significant promise, achieving high yields under relatively mild conditions. higfly.eu

Table 1: Catalytic Conversion of Furfuryl Alcohol (FOL) to Cyclopentanone (CPO)

Catalyst Temperature (°C) H₂ Pressure (bar) CPO Yield (%) Source
Catalytic Strategies for Enhanced Atom Economy

Atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric in sustainable synthesis. Cycloaddition reactions are inherently atom-economical as they form multiple carbon-carbon bonds in a single, concerted step. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example of how to construct six-membered rings with 100% theoretical atom economy. wikipedia.org

This principle extends to the synthesis of five-membered rings. An innovative, metal-free formal [4+1] cycloaddition has been developed using photogenerated nucleophilic carbenes derived from acylsilanes. acs.org In this process, the carbene reacts with an electrophilic diene to form a transient donor-acceptor cyclopropane, which then undergoes a vinylcyclopropane-cyclopentene rearrangement to yield a highly functionalized cyclopentene. acs.org

Other advanced catalytic strategies include:

Palladium-Catalyzed Annulation: Conjugate acceptors and allenyl boronic esters can undergo palladium-catalyzed annulation to provide substituted cyclopentenes with high yield and diastereoselectivity. organic-chemistry.org

Rhodium-Catalyzed Hydroacylation: The intramolecular hydroacylation of certain 4-alkynals, catalyzed by rhodium complexes, serves as a versatile method for producing cyclopentenones. organic-chemistry.org

Isolation and Purification Techniques for this compound in Research Settings

The isolation and purification of the target compound from a reaction mixture are critical steps to ensure high purity for subsequent applications. The specific techniques employed depend on the scale of the reaction and the nature of the impurities.

A notable achievement in this area is the scalable synthesis and isolation of the four distinct stereoisomers of a derivative, methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate. nih.gov This work demonstrates that complex mixtures of stereoisomers can be successfully separated on a gram scale to achieve exceptional purity levels, with greater than 98% enantiomeric excess (ee) and diastereomeric excess (de). nih.gov

In line with green chemistry principles, environmentally benign isolation methods are gaining prominence. One such non-extractive technique has been developed for the related compound 3-methylcyclopent-2-en-1-one. researchgate.net This method avoids traditional solvent extraction by using a two-step resin-based process:

Preferential adsorption of dione (B5365651) impurities onto an anion-exchange resin in the bisulfite form. researchgate.net

Recovery of the purified product from the aqueous phase using a hydrophobic resin. researchgate.net

This approach not only reduces solvent waste but also has the potential for broad applicability in cleaner production processes. researchgate.net

Table 2: Modern Isolation and Purification Techniques for Cyclopentene Derivatives

Compound Technique Outcome Purity Source
Methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate Scalable chromatographic separation Isolation of four individual stereoisomers >98% ee and de nih.gov

Chemical Reactivity and Transformation of Methyl 3 Cyclopentenecarboxylate

Electrophilic Additions to the Cyclopentene (B43876) Ring

The carbon-carbon double bond in the cyclopentene ring is electron-rich, making it susceptible to attack by electrophiles. This reactivity is central to many synthetic strategies involving methyl 3-cyclopentenecarboxylate.

Halogenation Reactions and Mechanisms

The addition of halogens, such as bromine (Br₂) and chlorine (Cl₂), across the double bond of this compound proceeds through a characteristic electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule as it approaches the electron-rich π-bond of the alkene.

The mechanism involves the formation of a cyclic halonium ion intermediate. For instance, in bromination, a bromonium ion is formed. This three-membered ring is then opened by the nucleophilic attack of the bromide ion (Br⁻). The attack occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition product. This stereochemical outcome is a key feature of this reaction.

Table 1: Halogenation Reaction Overview

Reactant Reagent Product Stereochemistry
This compound Br₂ trans-4,5-Dibromo-cyclopentanecarboxylate anti-addition

Carbocation rearrangements are generally not observed in these reactions due to the stabilizing effect of the bridged halonium ion intermediate, which prevents the formation of a discrete carbocation. libretexts.orgyoutube.comlibretexts.org

Hydroboration-Oxidation and Related Hydrofunctionalizations

Hydroboration-oxidation is a two-step reaction that converts the alkene in this compound into an alcohol. wikipedia.org This process is highly valuable for its regioselectivity and stereospecificity. The reaction sequence involves the addition of a borane (B79455) reagent (like BH₃) across the double bond, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.orglibretexts.org

The hydroboration step proceeds in an anti-Markovnikov manner, meaning the boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. wikipedia.orgmasterorganicchemistry.com This is primarily due to steric factors; the bulky borane reagent preferentially approaches the less sterically hindered carbon atom. The addition is also syn-stereospecific, with both the boron and hydrogen atoms adding to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com

Subsequent oxidation of the resulting organoborane with hydrogen peroxide replaces the carbon-boron bond with a carbon-hydroxyl bond, with retention of stereochemistry. masterorganicchemistry.com This leads to the formation of a syn-addition alcohol product. For this compound, this reaction yields methyl 3-hydroxycyclopentanecarboxylate.

Table 2: Hydroboration-Oxidation Reaction Details

Step Reagents Intermediate/Product Key Features
Hydroboration BH₃·THF Organoborane anti-Markovnikov, syn-addition

Epoxidation and Diastereoselective Control

Epoxidation is the reaction of an alkene with a peroxy acid (such as meta-chloroperoxybenzoic acid, m-CPBA) or other epoxidizing agents to form an epoxide (or oxirane). In the case of this compound, this reaction converts the double bond into a three-membered ring containing an oxygen atom.

The mechanism of epoxidation with a peroxy acid is a concerted process where the oxygen atom is delivered to the double bond in a single step. mdpi.com This results in a syn-addition of the oxygen atom to the alkene face. The stereochemistry of the starting alkene is retained in the epoxide product.

For a cyclic alkene like this compound, the approach of the epoxidizing agent can be influenced by the existing substituent (the methoxycarbonyl group). This can lead to diastereoselective control, where one diastereomer of the epoxide is formed in preference to the other. The directing effect of the ester group can favor the formation of the epoxide on the same side (syn) or the opposite side (anti) of the ring relative to the ester. The outcome often depends on the specific reagents and reaction conditions used. researchgate.netmdpi.com

Nucleophilic Reactions at the Ester Moiety

The ester group in this compound contains a carbonyl carbon that is electrophilic and thus susceptible to attack by nucleophiles. This reactivity allows for the transformation of the ester into other functional groups.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. mdpi.com This reaction can be catalyzed by either an acid or a base. In an acid-catalyzed transesterification, the carbonyl oxygen is protonated, activating the carbonyl carbon towards nucleophilic attack by the new alcohol. In a base-catalyzed reaction, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide, which then attacks the carbonyl carbon.

For this compound, reaction with a different alcohol (R'OH) in the presence of a catalyst will lead to the formation of a new ester, R'-O-CO-cyclopentene, and methanol (B129727) as a byproduct. The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing one of the products.

Reduction to Alcohols and Subsequent Transformations

Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound with LiAlH₄ proceeds via nucleophilic acyl substitution, followed by a second hydride addition to the intermediate aldehyde.

The initial attack of the hydride ion on the ester carbonyl forms a tetrahedral intermediate, which then collapses to release the methoxide (B1231860) ion and form an aldehyde. The aldehyde is then immediately reduced by another equivalent of hydride to form the primary alcohol, (3-cyclopentenyl)methanol, after an acidic workup.

This resulting alcohol can undergo further transformations. For example, it can be oxidized to form the corresponding aldehyde or carboxylic acid, or it can be used in substitution reactions to introduce other functional groups.

Table 3: Reduction of this compound

Reagent Initial Product Final Product (after workup)

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

The ester group in this compound is a primary site for nucleophilic attack by organometallic reagents. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecules.

Grignard Reagents: Grignard reagents (R-MgX) are powerful nucleophiles that readily react with esters. libretexts.org The reaction typically proceeds through a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxy (B1213986) group to form a ketone. A second equivalent of the Grignard reagent then attacks the newly formed ketone, leading to a tertiary alcohol after acidic workup. youtube.commasterorganicchemistry.com For instance, the reaction of this compound with an excess of a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 1-(cyclopent-3-en-1-yl)-1,1-dimethylethanol after protonation. youtube.com The use of cyclopentyl methyl ether (CPME) as a solvent has been systematically studied for Grignard reactions and has shown to be an effective medium. d-nb.inforesearchgate.net

Organolithium Reagents: Organolithium reagents (R-Li) are generally more reactive and stronger bases than Grignard reagents. mt.com Their reaction with esters also typically results in the formation of tertiary alcohols through a double addition process, similar to Grignard reagents. libretexts.orgyoutube.com However, under carefully controlled conditions, it is sometimes possible to isolate the ketone intermediate, although this can be challenging. A significant difference from Grignard reagents is that organolithium reagents can react with carboxylic acids to form ketones. masterorganicchemistry.comyoutube.com This involves the initial deprotonation of the carboxylic acid, followed by the addition of a second equivalent of the organolithium reagent to the carboxylate. masterorganicchemistry.com

Organometallic ReagentTypical Product with this compoundKey Reaction Characteristics
Grignard Reagent (e.g., CH₃MgBr)Tertiary Alcohol (after workup)Double addition of the alkyl/aryl group. youtube.commasterorganicchemistry.com
Organolithium Reagent (e.g., CH₃Li)Tertiary Alcohol (after workup)Generally more reactive than Grignard reagents. mt.com Double addition is common. libretexts.orgyoutube.com

Pericyclic Reactions Involving the Cyclopentene Framework

The double bond within the cyclopentene ring of this compound allows it to participate in various pericyclic reactions. These concerted reactions are powerful tools for constructing cyclic systems with high stereocontrol.

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org In this context, the double bond of this compound can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of an electron-withdrawing group, such as the methyl ester group in this molecule. masterorganicchemistry.comlibretexts.org

When reacted with a conjugated diene like 1,3-butadiene, this compound would undergo a [4+2] cycloaddition to yield a bicyclic adduct. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org A key aspect of the Diels-Alder reaction is the "endo rule," which predicts that the substituent on the dienophile will preferentially occupy the endo position in the bicyclic product. libretexts.org

DieneExpected Major Product with this compoundReaction Type
1,3-ButadieneMethyl bicyclo[4.2.1]non-7-ene-3-carboxylate[4+2] Cycloaddition wikipedia.orglibretexts.org
Cyclopentadiene (B3395910)Methyl tricyclo[5.2.1.02,6]dec-8-ene-4-carboxylate[4+2] Cycloaddition wikipedia.orglibretexts.org

Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org While less common for a simple cyclopentene system like this compound itself, derivatives can undergo such rearrangements. For example, if the cyclopentene ring were part of a larger, suitable diene system, it could undergo Cope or Claisen rearrangements. wikipedia.orgimperial.ac.uk

A lookchem.combeilstein-journals.org-sigmatropic hydrogen shift is a common type of sigmatropic rearrangement. libretexts.orglibretexts.org For instance, in 5-methyl-1,3-cyclopentadiene, a rapid lookchem.combeilstein-journals.org-hydrogen shift occurs at room temperature, leading to a mixture of isomers. libretexts.orglibretexts.org Although this compound does not have the requisite 1,3-diene system for this specific rearrangement, this illustrates the potential for sigmatropic shifts in related cyclopentadiene structures. These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved and whether the reaction is thermally or photochemically induced. wikipedia.org

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile platform for the functionalization of this compound, enabling a wide range of transformations that would be difficult to achieve through other means.

Cross-coupling reactions are fundamental C-C bond-forming reactions in modern organic synthesis. While this compound itself is not a typical substrate for these reactions as it lacks a suitable leaving group on the double bond, it can be converted to derivatives that are. For example, conversion to a vinyl halide or triflate would make it amenable to these couplings.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com If methyl 3-cyclopentenyl triflate were prepared, it could react with an alkene like styrene (B11656) to form a new C-C bond, typically with trans selectivity. organic-chemistry.org The reaction is highly valuable for its ability to form substituted alkenes. nih.govnih.gov

Suzuki Coupling: The Suzuki coupling involves the reaction of an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com A vinyl triflate derived from this compound could be coupled with an arylboronic acid to introduce an aryl group onto the cyclopentene ring. This reaction is known for its mild conditions and high functional group tolerance. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.orgwikipedia.orgorganic-chemistry.org A vinyl halide derivative of this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent. libretexts.orgyoutube.com

ReactionTypical SubstratesCatalyst SystemBond Formed
HeckVinyl Halide/Triflate + AlkenePd(0) catalyst + Base organic-chemistry.orgyoutube.comAlkene-Alkene
SuzukiVinyl Halide/Triflate + OrganoboronPd(0) catalyst + Base libretexts.orgmdpi.comAryl/Vinyl-Alkene
SonogashiraVinyl Halide/Triflate + Terminal AlkynePd(0) catalyst + Cu(I) cocatalyst + Base beilstein-journals.orgwikipedia.orgorganic-chemistry.orgAlkynyl-Alkene

Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those of ruthenium and molybdenum. nih.gov this compound can participate in several types of olefin metathesis reactions.

Ring-Opening Metathesis Polymerization (ROMP): Due to the ring strain of the cyclopentene ring, this compound can undergo ROMP to produce a polymer with repeating units containing the ester functionality.

Cross-Metathesis (CM): In the presence of another olefin, this compound can undergo cross-metathesis to form new, acyclic olefinic products. The selectivity of this reaction can be influenced by the nature of the catalyst and the reaction conditions.

Ring-Closing Metathesis (RCM): While not directly applicable to the monofunctional this compound, if a second double bond is introduced into the molecule, RCM can be used to form new bicyclic or macrocyclic structures.

Recent advancements have led to the development of catalysts that can perform these reactions in more environmentally friendly solvents, such as water, and under milder conditions. nih.gov Iron-catalyzed carbonyl-olefin metathesis has also emerged as a promising alternative. nih.gov

C-H Functionalization Strategies

The functionalization of carbon-hydrogen (C-H) bonds in this compound represents a powerful strategy for introducing molecular complexity. This approach allows for the direct conversion of otherwise unreactive C-H bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. Research in this area, particularly with related cycloalkane and cyclopentanone (B42830) systems, highlights the potential for applying these methods to this compound. Key strategies often involve transition metal catalysis, with palladium and rhodium complexes being prominent. nih.govnih.gov

A common approach is the use of a directing group, which positions the metal catalyst in proximity to a specific C-H bond, thereby ensuring site-selectivity. For cyclopentane (B165970) systems, the carboxylate group or a derivative thereof can act as such a directing group. The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C-H bond is cleaved with the assistance of a ligand on the metal center. nih.gov

While direct C-H functionalization studies on this compound itself are not extensively detailed in dedicated reports, the reactivity of analogous structures, such as cycloalkyl carboxamides and cyclopentanones, provides a strong basis for predicting its behavior. For instance, palladium-catalyzed β-methylene C–H arylation has been successfully demonstrated on N-quinolyl cycloalkylcarboxamides. rsc.org This methodology, which operates effectively at room temperature for various ring sizes, suggests that the allylic and homoallylic C(sp³)–H bonds in this compound are viable targets for similar transformations.

The following table summarizes palladium-catalyzed C-H arylation conditions applied to analogous cyclic carbonyl compounds, which could be adapted for this compound.

Table 1: Exemplary Conditions for Palladium-Catalyzed C-H Arylation of Cyclic Carbonyl Compounds

Catalyst System Ligand/Directing Group Reagents Solvent Temp. (°C) Reference
Pd(OAc)₂ N-Quinolyl Carboxamide Aryl Iodide, Ag₂CO₃, Na₂CO₃ HFIP 25 rsc.org

Rhodium(III) catalysts, particularly those bearing a pentamethylcyclopentadienyl (Cp*) ligand, have also emerged as powerful tools for C-H activation and are known to catalyze a broad range of such transformations under mild conditions. nih.gov These catalysts are effective for coupling with various partners, including alkenes and alkynes. The ester group in this compound could potentially direct the rhodium catalyst to functionalize the allylic C-H bonds at the C2 or C5 positions.

Hydrogenation and Dehydrogenation Studies

The alkene moiety in this compound is susceptible to both hydrogenation and dehydrogenation, allowing access to saturated and fully unsaturated five-membered ring systems, respectively.

Hydrogenation

The hydrogenation of the double bond in this compound yields Methyl cyclopentanecarboxylate (B8599756). This is a standard catalytic hydrogenation reaction, typically carried out with high efficiency. Common heterogeneous catalysts for this transformation include platinum, palladium, and nickel-based systems.

Detailed kinetic studies on the hydrogenation of the ester group itself are more complex, but the saturation of the carbon-carbon double bond is generally a facile process under standard conditions. The reaction is typically performed under a hydrogen atmosphere in a suitable solvent.

Table 2: Typical Catalytic Systems for Alkene Hydrogenation

Catalyst Solvent Pressure Temperature Product
Palladium on Carbon (Pd/C) Methanol, Ethanol, or Ethyl Acetate 1-50 atm H₂ Room Temperature Methyl cyclopentanecarboxylate
Platinum(IV) Oxide (PtO₂) Acetic Acid or Ethanol 1-3 atm H₂ Room Temperature Methyl cyclopentanecarboxylate

Dehydrogenation

Dehydrogenation of the cyclopentene ring system can lead to the formation of methyl cyclopentadienecarboxylate derivatives, which are valuable precursors in organic synthesis, notably as ligands for organometallic complexes. The dehydrogenation of related five- and six-membered cyclic hydrocarbons has been studied extensively. epa.govnih.gov

Catalytic dehydrogenation often requires elevated temperatures and specialized catalysts. Platinum-based catalysts, often supported on materials like alumina (B75360) (Al₂O₃) or activated carbon, are highly effective. nih.govresearchgate.net Studies on the dehydrogenation of methylcyclohexane (B89554) have shown that Pt/Al₂O₃ catalysts can achieve high conversions at temperatures around 300-350 °C. researchgate.net Similarly, the oxidative dehydrogenation of methylcyclopentane (B18539) to methylcyclopentadiene (B1197316) has been accomplished using modified zeolite catalysts, indicating that various pathways exist to achieve unsaturation. epa.gov

Applying these principles to this compound, a potential reaction would involve passing the vaporized ester over a heated catalyst bed to produce Methyl 2,4-cyclopentadienecarboxylate.

Table 3: Catalyst Systems Used in the Dehydrogenation of Related Cyclic Hydrocarbons

Substrate Catalyst System Temperature (°C) Key Findings Reference
Methylcyclohexane 1.0 wt% Pt/γ-Al₂O₃ 270-330 Rate-controlling step is the loss of the first hydrogen molecule. researchgate.net
Methylcyclohexane Pt on functionalized granular activated carbon 300 High conversion (63-84.3%) and hydrogen evolution rate. nih.govmdpi.com

These studies on analogous systems provide a strong foundation for developing effective hydrogenation and dehydrogenation protocols for this compound, enabling its conversion into both the saturated cyclopentane and the aromatic cyclopentadienyl (B1206354) derivatives.

Applications of Methyl 3 Cyclopentenecarboxylate As a Synthetic Precursor

Building Block for Complex Natural Products Synthesis

The cyclopentane (B165970) framework is a common motif in a wide array of natural products. Methyl 3-cyclopentenecarboxylate provides a readily available and modifiable scaffold for the stereocontrolled synthesis of these intricate molecules.

Total Synthesis of Specific Terpenoids and Alkaloids

The carbon skeleton of this compound is an ideal starting point for assembling the complex polycyclic structures characteristic of many terpenoids. Radical cascade processes, which are effective for forming carbon-carbon bonds within sterically hindered environments, have been successfully employed to synthesize numerous polycyclic terpenoid natural products. rsc.org These methods can rapidly build molecular complexity, mirroring nature's own strategies of using cationic cyclization pathways. rsc.org

One notable example is the use of related polyene cyclization strategies in the total synthesis of (±)-moluccanic acid methyl ester. nih.gov Such syntheses demonstrate the utility of cyclopentene-derived precursors in key cyclization steps to construct the core terpenoid framework. nih.gov Furthermore, the field of terpenoid-alkaloids, which are aminated terpenes derived from prenyl units rather than amino acids, presents another area where cyclopentene-based synthons are applicable. nih.gov The synthesis of these molecules, such as Daphniphyllum alkaloids, often involves the construction of intricate, fused ring systems where a cyclopentane unit is a key substructure. nih.gov

Intermediacy in the Synthesis of Biologically Active Scaffolds

Beyond total synthesis, this compound is instrumental in producing key intermediates, or scaffolds, that form the backbone of various biologically active molecules. A significant application is in the synthesis of cyclopentenyl carbocyclic nucleosides, a class of compounds with notable therapeutic potential.

For instance, a chiral building block essential for preparing enantiomeric neplanocins A was synthesized from a meso-tartrate (B1217512) precursor, showcasing a pathway to chiral cyclopentene (B43876) derivatives. rsc.org The resulting intermediate, a substituted cyclopentenol (B8032323), was then used to prepare both (+)- and (-)-neplanocin A. These enantiomers were evaluated for their toxic effects against several cancer cell lines, with (-)-neplanocin A demonstrating greater toxicity, particularly against MOLT-4 and A431 cells, where it also induced apoptosis. rsc.org This highlights the role of cyclopentene derivatives in creating scaffolds for potent and stereospecific anticancer agents.

Application AreaSynthetic Target ClassSpecific ExampleBiological Significance
Natural Product SynthesisTerpenoids(±)-Moluccanic acid methyl ester nih.govPart of a class of diverse natural products.
Biologically Active ScaffoldsCarbocyclic NucleosidesEnantiomeric Neplanocins A rsc.orgAnticancer activity. rsc.org

Precursor for Advanced Pharmaceutical Intermediates

The unique structure of this compound makes it a valuable precursor for creating advanced intermediates used in the synthesis of modern pharmaceuticals. Its ability to be transformed into various substituted cyclopentane rings is particularly crucial for targeting specific biological receptors.

Synthesis of Sphingosine Phosphate Receptor Agonists

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in regulating numerous physiological processes, including immune cell trafficking. nih.govmdpi.com As such, modulators of these receptors are important therapeutic targets. Fingolimod, the first approved oral therapy for multiple sclerosis, is a prodrug that is phosphorylated in the body and then acts as an agonist on four of the five S1P receptor subtypes. nih.gov The therapeutic effect is primarily achieved through the functional antagonism of the S1P1 receptor, which leads to the internalization of the receptor and the sequestration of lymphocytes in lymph nodes. nih.govmdpi.com

Research has focused on developing more selective S1P receptor agonists to improve safety and efficacy. researchgate.net The cyclopentane ring system, derived from precursors like this compound, is a key structural element in several next-generation S1P receptor agonists. For example, serinolamide A, a natural product, and its derivatives have been synthesized and evaluated for their activity as S1P1 receptor agonists. mdpi.comnih.gov

Development of S1P1 Receptor Agonists

The development of agonists specific to the S1P1 receptor subtype is a major goal in drug discovery to minimize side effects associated with activating other S1P receptors, such as S1P3. researchgate.net This has led to the design of novel compounds where a cyclopentane scaffold is central. A notable example is the scalable synthesis of the four stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate. nih.gov These compounds are explicitly described as useful intermediates for the synthesis of S1P1 receptor agonists. nih.gov The ability to produce all four stereoisomers in high purity allows for detailed structure-activity relationship studies to identify the most potent and selective agonist. nih.gov Further research has led to the discovery of potent tricyclic agonists of S1P1 that show selectivity over S1P3 and are effective in animal models. researchgate.net

Synthesis of Chiral Building Blocks for Drug Candidates

The pharmaceutical industry has an increasing demand for enantiomerically pure compounds, as the three-dimensional structure of a molecule is critical to its biological activity and safety profile. nih.govuniversite-paris-saclay.fr Chiral building blocks are the essential components used to construct these complex, single-enantiomer drugs. researchgate.net this compound can be converted into a variety of chiral synthons through asymmetric reactions.

The synthesis of specific stereoisomers of functionalized cyclopentanes is a prime example of creating high-value chiral building blocks. The development of a scalable process to produce the four distinct stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate in high enantiomeric and diastereomeric excess provides chemists with versatile intermediates for drug discovery programs. nih.gov These building blocks are crucial for creating drug candidates with optimized three-dimensional structures, which can lead to improved efficacy and selectivity. universite-paris-saclay.fr The synthesis of chiral cyclopentenol derivatives for producing neplanocins A further underscores the role of cyclopentene precursors in generating stereochemically defined building blocks for therapeutically relevant molecules. rsc.org

Precursor ApplicationTarget ClassKey Intermediate ExampleTherapeutic Goal
S1P Receptor AgonistsSphingosine-1-Phosphate (S1P) Receptor Agonists mdpi.comnih.govSerinolamide derivatives mdpi.comnih.govTreatment of autoimmune diseases like multiple sclerosis. mdpi.com
Selective S1P1 AgonistsS1P1 Receptor Agonists nih.govMethyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate nih.govImproving drug safety by targeting a specific receptor subtype. researchgate.net
Chiral Building BlocksChiral Drug Candidates universite-paris-saclay.frStereoisomers of substituted cyclopentanes nih.govEnhancing therapeutic potential and reducing side effects. universite-paris-saclay.fr

Applications in the Synthesis of Carbovir Derivatives

Carbovir is a carbocyclic nucleoside analogue that exhibits potent antiviral activity, particularly against the human immunodeficiency virus (HIV). The core structure of Carbovir features a cyclopentene ring, making this compound a conceptually logical starting point for its synthesis. The general strategy involves the functionalization of the cyclopentene ring to introduce the necessary hydroxyl and amino groups, followed by the attachment of a nucleobase.

While direct, one-step conversions are not typical, the cyclopentene framework of this compound can be elaborated through a series of chemical reactions to yield key intermediates for Carbovir and its analogues. These transformations often involve epoxidation of the double bond, followed by ring-opening reactions to install the required stereochemistry of the hydroxyl groups. The ester functionality can then be converted into other functional groups necessary for the coupling with the nucleobase. The synthesis of novel Carbovir analogues often utilizes such cyclopentenoid building blocks.

Role in Agrochemical and Specialty Chemical Synthesis

The structural motifs present in this compound are also found in various agrochemicals and specialty chemicals. The cyclopentane ring is a common feature in a number of synthetic pyrethroids, a class of insecticides with low mammalian toxicity. The synthesis of these compounds can potentially involve intermediates derived from the functionalization of this compound. For instance, modification of the double bond and ester group can lead to precursors for the chrysanthemic acid core or its analogues, which are essential components of many pyrethroids.

In the realm of specialty chemicals, the unique conformational properties of the cyclopentane ring make it an attractive scaffold for the design of molecules with specific physical or chemical properties. While specific commercial examples are not always publicly disclosed, the derivatization of this compound can lead to the formation of unique monomers for polymerization, or as additives that impart desired characteristics to materials.

Derivatization to Access Conformationally Restricted Analogues

The defined three-dimensional structure of the cyclopentane ring makes this compound an excellent starting point for the synthesis of conformationally restricted analogues of biologically important molecules. By constraining the flexibility of a molecule, it is often possible to enhance its binding affinity and selectivity for a specific biological target.

Synthesis of Constrained Amino Acids

Constrained amino acids are non-proteinogenic amino acids with restricted conformational freedom. Their incorporation into peptides can lead to more stable and selective therapeutic agents. The cyclopentane framework can be used to create rigid scaffolds that mimic the backbone or side-chain conformations of natural amino acids.

The synthesis of cyclopentane-based amino acids from this compound can be envisioned through several synthetic routes. One approach involves the functionalization of the double bond to introduce an amino group and a carboxylic acid functionality, or precursors thereof. For example, an aziridination of the double bond, followed by ring-opening, can lead to the desired amino acid structure. The relative stereochemistry of the substituents on the cyclopentane ring can be controlled through the choice of reagents and reaction conditions, allowing for the synthesis of a variety of constrained amino acid isomers.

Type of Constrained Amino Acid Synthetic Approach from this compound (Conceptual) Key Intermediates
2-Aminocyclopentanecarboxylic Acid1. Epoxidation of the double bond. 2. Ring-opening with an azide (B81097) source. 3. Reduction of the azide and hydrolysis of the ester.Cyclopentene oxide, Azido-hydroxy-cyclopentane carboxylate
3-Aminocyclopentanecarboxylic Acid1. Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester derived from the starting material. 2. Stereoselective reduction.α,β-Unsaturated cyclopentenecarboxylate

Preparation of Azabicyclo Scaffolds

Azabicyclo scaffolds are bicyclic structures containing at least one nitrogen atom. These frameworks are present in a wide range of natural products and pharmaceutically active compounds. The synthesis of azabicyclo scaffolds often involves intramolecular cyclization reactions.

This compound can serve as a precursor to these scaffolds. A common strategy involves the initial functionalization of the cyclopentene ring to introduce a nitrogen-containing side chain. Subsequent intramolecular reactions, such as an intramolecular Michael addition or a ring-closing metathesis, can then be employed to construct the second ring, leading to the formation of the azabicyclic core. The specific type of azabicyclo scaffold formed (e.g., azabicyclo[2.2.1]heptane, azabicyclo[3.2.1]octane) can be dictated by the length and nature of the tether connecting the nitrogen atom to the cyclopentane ring.

Azabicyclo Scaffold Synthetic Strategy from this compound (Conceptual) Key Reaction
Azabicyclo[2.2.1]heptane derivativesFunctionalization to introduce an N-containing tether, followed by intramolecular cyclization.Intramolecular nucleophilic substitution or cycloaddition.
Azabicyclo[3.2.1]octane derivativesRing-opening of a cyclopentene-derived intermediate and subsequent intramolecular cyclization involving the nitrogen atom.Intramolecular amination or related cyclization.

Spectroscopic and Computational Characterization of Methyl 3 Cyclopentenecarboxylate

Advanced Spectroscopic Analysis in Research Contexts

The structural confirmation and characterization of Methyl 3-cyclopentenecarboxylate rely heavily on a suite of advanced spectroscopic methods. These techniques provide a comprehensive picture of the molecule's atomic connectivity, functional group composition, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

The ¹H and ¹³C NMR spectra of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), provide a wealth of structural information.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals corresponding to the different types of hydrogen atoms in the molecule. Key signals include those for the olefinic protons of the double bond, the methoxy (B1213986) group of the ester, the methine proton at the chiral center, and the allylic methylene (B1212753) protons.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Structural Information
Olefinic Protons (-CH=CH-)5.55 - 5.73m (multiplet)N/ACorresponds to the two protons on the C3-C4 double bond.
Methoxy Protons (-OCH₃)3.68s (singlet)N/ARepresents the three equivalent protons of the methyl ester group.
Methine Proton (-CH(CO₂Me))3.03 - 3.22m (multiplet)N/AThe single proton at the C1 chiral center, adjacent to the ester and the ring.
Allylic Protons (-CH₂-)2.66t (triplet)7.0The four equivalent protons on the C2 and C5 positions, appearing as a triplet due to coupling with neighboring protons. sigmaaldrich.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon environment in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)Inferred Structural Information
Carbonyl Carbon (C=O)176.55The ester carbonyl carbon, typically found in this downfield region. sigmaaldrich.com
Olefinic Carbons (-CH=CH-)128.89The two equivalent carbons of the double bond. sigmaaldrich.com
Methoxy Carbon (-OCH₃)51.69The carbon of the methyl ester group. sigmaaldrich.com
Methine Carbon (-CH(CO₂Me))41.35The carbon at the C1 chiral center. sigmaaldrich.com
Allylic Carbons (-CH₂-)36.22The two equivalent allylic carbons at C2 and C5. sigmaaldrich.com

For a substituted cyclopentene (B43876) ring, these experiments could distinguish between cis and trans isomers by identifying NOE cross-peaks. For instance, in a substituted derivative of this compound, an NOE correlation between a proton on a substituent and a proton on the ring would indicate that they are on the same face of the molecule. This is crucial for assigning relative stereochemistry in diastereomeric compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. While a specific spectrum from a database is not provided, the expected absorption bands can be predicted based on characteristic group frequencies. A Certificate of Analysis for a commercial sample confirms that its infrared spectrum conforms to the expected structure. sigmaaldrich.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ester)Stretch1750–1735Strong
=C-H (Alkene)Stretch3100–3000Medium
C-H (Aliphatic)Stretch3000–2850Medium
C=C (Alkene)Stretch1680–1640Medium-Weak
C-O (Ester)Stretch1300–1000Strong

Data sourced from general IR spectroscopy correlation tables.

The presence of a strong band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch. Absorptions just above 3000 cm⁻¹ indicate the alkene (=C-H) stretching, while those just below 3000 cm⁻¹ are due to aliphatic (C-H) stretching. The C=C double bond stretch is expected in the 1640-1680 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula with high accuracy.

For this compound (C₇H₁₀O₂), the exact mass can be determined. In one analysis, the protonated molecule [M+H]⁺ was observed and its mass measured. sigmaaldrich.com

IonCalculated Mass [M+H]⁺Found Mass [M+H]⁺
C₇H₁₁O₂⁺127.1532127.1556

Data from a High-Resolution Mass Spectrometry (HRMS) analysis. sigmaaldrich.com

The excellent agreement between the calculated and found mass confirms the elemental composition of the molecule. The fragmentation pattern in a standard mass spectrum would likely show characteristic losses, such as the loss of the methoxy group (-OCH₃, 31 Da) or the entire carbomethoxy group (-COOCH₃, 59 Da).

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

The carbon atom at the C1 position of this compound (the carbon bearing the ester group) is a stereocenter. This means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers.

Determining the enantiomeric excess (ee), or the purity of one enantiomer over the other, is critical in many applications. This is most commonly achieved using chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. While methods for the chiral separation of various carboxylates are well-established, specific protocols for this compound require development based on these principles. The choice of CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, is crucial for achieving effective separation and accurate quantification of the enantiomeric ratio.

Compound Name Table

Compound Name
This compound
Methyl cyclopent-3-ene-1-carboxylate
Deuterated chloroform
Cellulose

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools for elucidating the properties and behavior of molecules like this compound. These in silico methods provide insights that complement experimental findings and guide further research.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations can predict its geometry, electronic properties, and reactivity.

Molecular Geometry and Stability:

DFT calculations, such as those performed using the B3LYP functional with a 6-31G(d,p) basis set, can determine the optimized molecular structure of this compound. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. For instance, a related study on methyl 2-methoxycyclohex-3-ene-1-carboxylate used DFT to analyze different stereoisomers and their relative stabilities. dntb.gov.uaresearchgate.net

Electronic Properties and Reactivity:

Frontier Molecular Orbital (FMO) theory, when combined with DFT, provides valuable information about the reactivity of a molecule. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity.

For example, DFT calculations can be used to predict sites susceptible to electrophilic or nucleophilic attack by analyzing the molecular electrostatic potential (MEP). researchgate.net The MEP map visually represents the charge distribution on the molecule's surface, with different colors indicating positive, negative, and neutral regions. researchgate.net

Table 1: Calculated Electronic Properties of a Related Cyclohexene (B86901) Derivative using DFT

PropertyValue
HOMO Energy[Value] eV
LUMO Energy[Value] eV
HOMO-LUMO Gap[Value] eV
Ionization Potential[Value] eV
Electron Affinity[Value] eV
Electronegativity[Value]
Hardness[Value]
Softness[Value]
Electrophilicity Index[Value]

Note: The values in this table are illustrative and based on general findings for similar cyclic esters. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. mdpi.com By simulating the time evolution of a system, MD can provide detailed information about the conformational landscape of flexible molecules like this compound.

Conformational Flexibility:

The cyclopentene ring in this compound is not planar and can adopt various puckered conformations. MD simulations can explore these different conformations and the energy barriers between them. This is achieved by solving Newton's equations of motion for the system, allowing the molecule to sample different states over time. mdpi.com

Influence of Solvent:

MD simulations can also be used to study the effect of different solvents on the conformational preferences of this compound. The interactions between the solute and solvent molecules can significantly influence which conformations are most stable.

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation

ParameterDescriptionTypical Value/Method
Force FieldA set of empirical energy functions used to calculate the potential energy of the system.AMBER, CHARMM, GROMOS
Water ModelA model used to represent water molecules in the simulation.TIP3P, SPC/E
EnsembleThe statistical mechanical ensemble used to define the thermodynamic state of the system.NVT (canonical), NPT (isothermal-isobaric)
TemperatureThe temperature at which the simulation is run.300 K
PressureThe pressure at which the simulation is run (for NPT ensemble).1 atm
Simulation TimeThe total time over which the system's dynamics are simulated.Nanoseconds to microseconds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize lead structures. nih.gov

Model Development:

The development of a QSAR model for derivatives of this compound would involve several steps:

Data Set Selection: A set of derivatives with known biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as physicochemical, topological, and electronic properties, are calculated for each molecule.

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Applications:

A validated QSAR model could be used to:

Predict the biological activity of newly designed derivatives of this compound before they are synthesized.

Identify the key structural features that are important for a particular biological activity.

Guide the design of more potent and selective analogs.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor TypeExamples
Physicochemical LogP (lipophilicity), Molar Refractivity, Polar Surface Area
Topological Connectivity Indices, Shape Indices
Electronic Dipole Moment, Partial Charges, HOMO/LUMO Energies
3D Descriptors Molecular Volume, Surface Area

Mechanistic Studies and Reaction Pathways of Methyl 3 Cyclopentenecarboxylate Transformations

Elucidation of Reaction Mechanisms using Kinetic and Spectroscopic Data

The determination of reaction mechanisms for the transformations of methyl 3-cyclopentenecarboxylate relies heavily on the analysis of kinetic and spectroscopic data. These studies provide critical insights into reaction rates, the identity of transient intermediates, and the nature of transition states.

Kinetic studies, which measure how reaction rates change with reactant concentrations, temperature, and catalysts, are fundamental to constructing a plausible reaction mechanism. For instance, in reactions such as the epoxidation of the cyclopentene (B43876) ring, the rate law can reveal the order of the reaction with respect to the olefin, the oxidant (like a peroxy acid), and any catalyst involved. A study on the epoxidation of cyclooctene (B146475) catalyzed by iron(III) tetrakispentafluorophenyl porphyrin, for example, demonstrated that the reaction proceeds through the formation of an iron(III) hydroperoxide species. This intermediate can then undergo either heterolytic or homolytic cleavage, leading to different reactive iron species that are responsible for either the epoxidation or the decomposition of the hydrogen peroxide. nih.gov Similar detailed kinetic analyses for the epoxidation of this compound would be invaluable in optimizing reaction conditions and understanding the catalytic cycle.

Spectroscopic techniques are indispensable for the direct observation and characterization of reaction intermediates, which are often too unstable to be isolated. Techniques such as UV-visible, NMR, and mass spectrometry can provide structural information about these transient species. For example, real-time mass spectrometric detection has been successfully employed to identify short-lived intermediates in the advanced oxidation of other organic molecules. nih.gov In the context of this compound transformations, in-situ NMR spectroscopy could be used to monitor the progress of a reaction, identify intermediates by their characteristic chemical shifts and coupling constants, and thus piece together the reaction pathway. ChemicalBook provides spectral data (1H NMR, 13C NMR, IR, MS) for this compound, which serves as a crucial reference for identifying this compound and its transformation products. chemicalbook.com

Computational methods, particularly Density Functional Theory (DFT), have also emerged as powerful tools for elucidating reaction mechanisms. DFT calculations can model the potential energy surfaces of reactions, providing information on the structures and energies of reactants, products, transition states, and intermediates. A DFT study on the transfer hydrogenation of aldehydes and ketones, for example, successfully delineated different possible reaction pathways and identified the rate-determining steps. nih.gov Such computational approaches, when applied to reactions of this compound, can complement experimental findings and provide a more complete mechanistic picture.

Stereochemical Control and Diastereoselectivity in Reactions

The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral molecules with specific biological activities. Controlling the stereochemistry, especially achieving high diastereoselectivity, is a key challenge and a major focus of research.

Conjugate addition reactions to α,β-unsaturated systems, a common transformation for derivatives of this compound, are a prime example where stereocontrol is crucial. The diastereoselectivity of these reactions can be influenced by a variety of factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of a chiral auxiliary or catalyst. For instance, in the conjugate addition of organocuprates to chiral ketals of 3-acetylcyclopent-2-enone, the diastereoselectivity was found to be dependent on the specific cuprate (B13416276) reagent used. ucla.edu While this study was not on this compound itself, the principles of achieving diastereoselection through the use of chiral auxiliaries are directly applicable.

The inherent chirality of a starting material can also direct the stereochemical course of a reaction. In the synthesis of carbocyclic nucleosides, where cyclopentane (B165970) derivatives are key intermediates, controlling the stereochemistry at multiple centers is essential. nih.govrsc.org The synthesis of pyrrolidines through a tandem 1,4-conjugated addition–cyclization reaction highlights how a sequence of reactions can be designed to achieve high diastereoselectivity in the final product. rsc.org

The stereochemistry of the double bond in cyclopentene derivatives can also play a role in controlling the properties of resulting polymers. Studies on the polymerization of monomers with internal double bonds, such as maleates and fumarates, have shown that the stereochemistry of the monomer influences the kinetics of polymerization and the architecture of the resulting polymer network. rsc.orgresearchgate.net This suggests that the stereocenter in this compound could be used to influence the properties of polymers derived from it.

Role of Catalysis in Directing Reaction Outcomes

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations of molecules like this compound. Different types of catalysis—homogeneous, heterogeneous, and organo/biocatalysis—offer distinct advantages in controlling reaction pathways and achieving desired products.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, are known for their high activity and selectivity under mild reaction conditions. Transition metal complexes, particularly those of palladium and rhodium, are widely used in homogeneous catalysis. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. qualitas1998.netyoutube.com While specific examples with this compound are not abundant in the readily available literature, its structure suggests it could be a substrate for various palladium-catalyzed reactions, such as Heck or Suzuki couplings, after appropriate functionalization. Rhodium catalysts are also employed in a range of transformations, including C-H activation and methylation reactions. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer the significant advantage of easy separation and recyclability. Zeolites, with their well-defined pore structures and acidic sites, are a prominent class of heterogeneous catalysts. rsc.orgnih.govresearchgate.net They can be used to catalyze a variety of reactions, including isomerization and cracking. For instance, beta zeolite has been investigated for the isomerization of 1-methylnaphthalene (B46632) to 2-methylnaphthalene. rsc.orgnih.govresearchgate.net It is conceivable that zeolites could be employed to catalyze the isomerization of the double bond in this compound or other skeletal rearrangements.

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-based catalysis.

Organocatalysis utilizes small organic molecules to catalyze reactions. A key application is in asymmetric synthesis, where chiral organocatalysts can induce high enantioselectivity. The Michael addition is a well-studied organocatalytic transformation. For example, chiral primary amines have been used to promote the enantioselective decarboxylative Michael addition of β-ketoacids to α,β-unsaturated ketones. figshare.com While direct organocatalytic functionalization of the double bond in this compound is not widely reported, related cyclopentenone systems have been successfully employed in organocatalytic Michael additions. nih.gov

Biocatalysis employs enzymes to carry out chemical transformations. Lipases are a particularly versatile class of enzymes used in organic synthesis. They are often used for the hydrolysis or esterification of esters with high chemo-, regio-, and enantioselectivity. lidsen.comlidsen.combiocatalysts.com The ester group in this compound makes it a potential substrate for lipase-catalyzed hydrolysis to the corresponding carboxylic acid, a reaction that could be performed enantioselectively to resolve a racemic mixture of the ester. nih.gov Lipases have been successfully used for the chemoselective hydrolysis of biphenyl (B1667301) esters, demonstrating their utility in differentiating between similar functional groups within a molecule. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-cyclopentenecarboxylate, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring-opening or esterification of cyclopentene derivatives. A common approach involves catalytic hydrogenation or photochemical methods to stabilize the cyclopentene ring. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm structural integrity and high-performance liquid chromatography (HPLC) to assess chemical purity (>95%). For example, 1^1H NMR peaks for related esters show characteristic signals for cyclopentene protons at δ 2.0–3.0 ppm and ester carbonyls at δ 170–175 ppm .
Key Spectral Data
1^1H NMR (CDCl₃): δ 3.70 (s, 3H, OCH₃), 5.40–5.60 (m, 2H, cyclopentene protons)
13^13C NMR (CDCl₃): δ 172.5 (C=O), 125–135 (cyclopentene carbons)

Q. How should researchers handle contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or stereoisomerism. Cross-referencing with databases like PubChem (using InChI keys) and replicating experiments under controlled conditions (e.g., dry solvents, inert atmosphere) can resolve inconsistencies. For instance, reports δ 4.21 ppm for a similar ester’s hydroxyl proton, but variations due to hydrogen bonding must be considered .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Storage at 2–8°C in airtight containers prevents degradation. Toxicity data are limited, but analogous cyclopentene esters show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Emergency measures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and predict sites for nucleophilic attack. Studies on similar compounds reveal that the ester carbonyl (C=O) and cyclopentene double bond are electrophilic hotspots. Experimental validation via kinetic studies (e.g., monitoring reaction rates with UV-Vis spectroscopy) is critical .

Q. What strategies resolve enantiomeric impurities in this compound synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak® columns) or asymmetric catalysis (e.g., Sharpless epoxidation) can separate enantiomers. For example, notes that ethyl 3-azido-2-hydroxycyclopentanecarboxylate (a related compound) was resolved using chiral auxiliaries, achieving >90% enantiomeric excess (ee) .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the cyclopentene ring or ester group. For instance, adding electron-withdrawing groups (e.g., -NO₂) to the ring enhances electrophilicity, potentially increasing binding affinity to biological targets. Biological assays (e.g., enzyme inhibition or cell viability tests) should correlate structural modifications with activity .

Data Analysis and Interpretation

Q. How should researchers address gaps in thermodynamic data (e.g., solubility, stability) for this compound?

  • Methodological Answer : Conduct differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for thermal stability. Solubility can be measured in solvents like DMSO or ethanol using UV-Vis spectrophotometry. emphasizes rigorous error estimation and peer validation for such data .

Q. What statistical methods are appropriate for analyzing dose-response curves in toxicity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate IC₅₀ or EC₅₀ values. Software like GraphPad Prism® can fit data and assess significance via ANOVA or t-tests. Ensure replicates (n ≥ 3) and include positive/negative controls (e.g., cisplatin for cytotoxicity) .

Contradictions and Limitations

  • Synthesis Yield Variability : and report yields ranging from 40–75% for similar esters, likely due to side reactions (e.g., dimerization). Optimizing reaction time and catalyst loading (e.g., 5 mol% Pd/C) can improve reproducibility .
  • Toxicological Data Gaps : highlights limited chronic toxicity data. Researchers should prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.